molecular formula C11H13N B7813345 (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine

(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine

Cat. No.: B7813345
M. Wt: 159.23 g/mol
InChI Key: XTVHWZXQQWJDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a prop-2-ynyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylbenzene (o-xylene) and propargylamine.

    Reaction Conditions: A common method involves the alkylation of propargylamine with 2,3-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms can be replaced by alkyl or acyl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly in the development of compounds with antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism by which (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The prop-2-ynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

    (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine: vs. : The position of the methyl groups affects the compound’s reactivity and interaction with other molecules.

    This compound: vs. : The presence of an alcohol group instead of an amine changes the compound’s polarity and hydrogen bonding capabilities.

Uniqueness: The specific positioning of the methyl groups and the prop-2-ynyl-amine moiety in this compound provides unique steric and electronic properties, making it distinct from its analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,3-dimethyl-N-prop-2-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-4-8-12-11-7-5-6-9(2)10(11)3/h1,5-7,12H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVHWZXQQWJDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.